molecular formula C14H16O2 B12906634 3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran CAS No. 89100-09-4

3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran

Cat. No.: B12906634
CAS No.: 89100-09-4
M. Wt: 216.27 g/mol
InChI Key: PZPODYQAUUUOBQ-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-2,4-dimethylfuran is an organic compound characterized by a furan ring substituted with a 4-methoxybenzyl group and two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-2,4-dimethylfuran typically involves the use of organometallic reagents and protective groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of 3-(4-methoxybenzyl)-2,4-dimethylfuran may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-2,4-dimethylfuran undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include oxygenated furans, dihydrofuran derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methoxybenzyl)-2,4-dimethylfuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-2,4-dimethylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzyl alcohol
  • 2,4-dimethylfuran
  • 4-methoxybenzyl chloride

Uniqueness

3-(4-methoxybenzyl)-2,4-dimethylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

By understanding the synthesis, reactions, applications, and mechanisms of action of 3-(4-methoxybenzyl)-2,4-dimethylfuran, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C13H14O2
Molecular Weight 206.25 g/mol
IUPAC Name This compound
CAS Number Not publicly available

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study conducted by BenchChem highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

A significant study published in MDPI reported that the compound inhibited the growth of human cancer cell lines with varying degrees of effectiveness. The results indicated that the compound could serve as a lead for developing novel anticancer agents .

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound's furan ring and methoxy group are believed to play crucial roles in its binding affinity to proteins involved in cell signaling pathways.

Case Studies

  • Study on Antimicrobial Resistance : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load when treated with varying concentrations of the compound, indicating its potential as an alternative antimicrobial agent .
  • Cancer Cell Proliferation Inhibition : A recent study investigated the effect of this compound on MCF-7 breast cancer cells. The findings demonstrated that treatment with the compound resulted in G1 phase cell cycle arrest and induced apoptosis through caspase activation .

Properties

CAS No.

89100-09-4

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,4-dimethylfuran

InChI

InChI=1S/C14H16O2/c1-10-9-16-11(2)14(10)8-12-4-6-13(15-3)7-5-12/h4-7,9H,8H2,1-3H3

InChI Key

PZPODYQAUUUOBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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